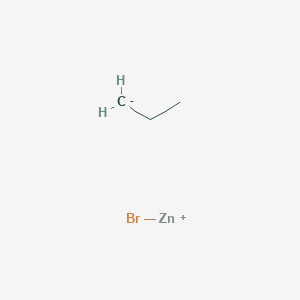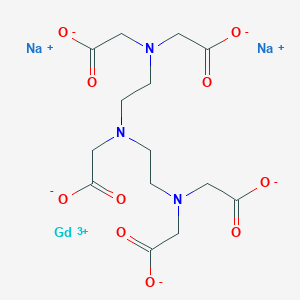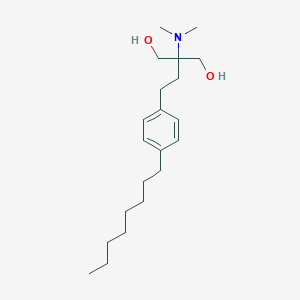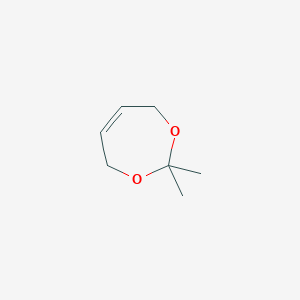
2-Hexyl-3-methylmaleic Anhydride
Overview
Description
2-Hexyl-3-methylmaleic Anhydride is a biochemical used for proteomics research . It has been identified in the volatile oils of California raisins and almond hulls . The molecular formula of this compound is C11H16O3, and it has a molecular weight of 196.24 .
Synthesis Analysis
An authentic sample of 2-Hexyl-3-methylmaleic Anhydride was synthesized by the Stobbe condensation of hexanal with diethyl methylsuccinate, followed by hydrolysis, anhydride formation, and acid-catalysed double-bond rearrangement .Molecular Structure Analysis
The molecular structure of 2-Hexyl-3-methylmaleic Anhydride is represented by the SMILES notation: CCCCCCC1=C (C (=O)OC1=O)C .Chemical Reactions Analysis
The rich chemistry that maleic anhydride can participate in makes it the quintessential building block for a variety of small and polymeric molecules that are in use today . This activated double bond allows it to take part in Michael reactions, electrophilic addition, formation of Diels–Alder adducts, alkylation and acylation reactions, sulfonation, halogenations, reduction, photodimerization, hydroformylation, or free-radical polymerization reactions to generate poly-anhydride copolymers .Physical And Chemical Properties Analysis
The molecular formula of 2-Hexyl-3-methylmaleic Anhydride is C11H16O3, and it has a molecular weight of 196.24 .Scientific Research Applications
Synthesis and Labeling
- 2-Hexyl-3-methylmaleic anhydride can be synthesized from inexpensive materials and is used in labelling studies. This synthesis technique can be applied to a variety of substituted maleic anhydrides (Breau & Kayser, 1988).
Chemical Transformations
- It serves as a key component in chemical transformations like the Diels-Alder reaction, contributing to the synthesis of complex organic compounds (Wenkert, Vial, & Näf, 1992).
Enzyme Interaction Studies
- The reaction of proteins like rabbit muscle aldolase with 2-Hexyl-3-methylmaleic anhydride has been studied to understand enzyme inhibition and protein modification (Gibbons & Perham, 1970).
Synthesis of Organic Compounds
- It is used in the synthesis of but-2-enolides, 4-hydroxybut-2-enolides, and other complex organic molecules, demonstrating its utility in organic chemistry (Knight & Pattenden, 1979).
Studies in Photoreduction and Photocycloaddition
- The compound plays a role in photoreduction and photocycloaddition processes, useful in the synthesis of new compounds (Bolivar et al., 1986).
Gas Phase Ion/Molecule Reactions
- In studies involving gas phase ion/molecule reactions, its behavior under various conditions is explored, contributing to a better understanding of chemical reactions (Wel, Nibbering, & Kayser, 1988).
Protein Modification
- 2-Hexyl-3-methylmaleic anhydride is also used in protein modification, specifically for arginine in proteins, revealing its importance in biochemical studies (Yankeelov & Acree, 1971).
Natural Product Isolation
- It has been isolated from natural sources like the fungus Apiospora montagnei, showing its presence in diverse biological systems (Arthan et al., 2017).
Alkaloid Synthesis
- The compound is utilized in the synthesis of alkaloids such as pandalizine A, demonstrating its role in medicinal chemistry (Yadav, Pandhade, & Argade, 2019).
Isoprene Oxidation
- 2-Hexyl-3-methylmaleic anhydride is a product of the oxidation of isoprene, relevant in industrial chemistry for producing chemicals like citraconic anhydride (Philipps, Walter, & Liauw, 2001).
Safety And Hazards
2-Hexyl-3-methylmaleic Anhydride may form combustible dust concentrations in air. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It causes damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
3-hexyl-4-methylfuran-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-3-4-5-6-7-9-8(2)10(12)14-11(9)13/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYHBWSPMUSNEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C(=O)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456173 | |
| Record name | 2,5-Furandione, 3-hexyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hexyl-3-methylmaleic anhydride | |
CAS RN |
75052-75-4 | |
| Record name | 2-Hexyl-3-methylmaleic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075052754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Furandione, 3-hexyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HEXYL-3-METHYLMALEIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX30JT6S7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



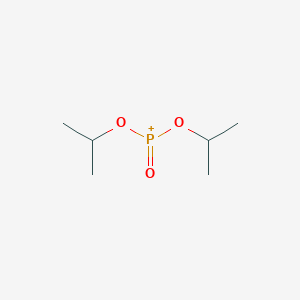
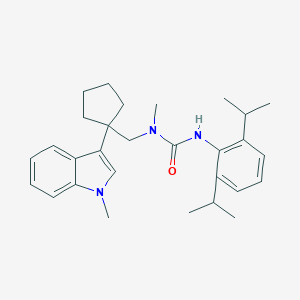

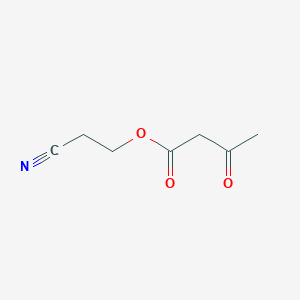
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B126426.png)

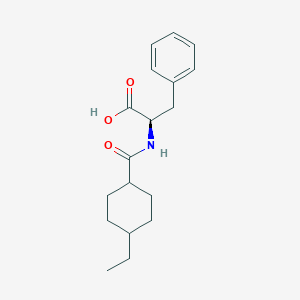

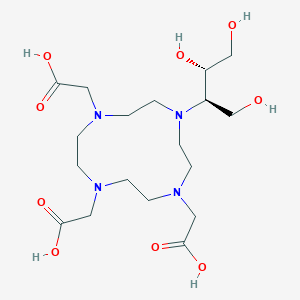
![2-[(Z)-2,3-Dichlorobenzylidene]-3-oxobutyric acid ethyl ester](/img/structure/B126437.png)
